

A Comparative Analysis of C3TD879 and Other Kinase Inhibitors in Cellular Signaling

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Compound of Interest

Compound Name: C3TD879
Cat. No.: B12368766

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A detailed guide for researchers and drug development professionals on the performance and experimental validation of **C3TD879**, a first-in-class Citron Kinase (CITK) inhibitor, in comparison to inhibitors of functionally related Rho-associated kinases (ROCK).

Introduction

C3TD879 has recently emerged as a highly potent and selective, first-in-class inhibitor of Citron Kinase (CITK), a serine/threonine kinase critically involved in the regulation of cytokinesis.[1][2][3][4][5] Given its novelty and high selectivity, **C3TD879** presents a valuable tool for dissecting the complex cellular functions of CITK. This guide provides a comprehensive comparison of **C3TD879** with established inhibitors of the functionally related Rho-associated kinases (ROCK1 and ROCK2), which share downstream signaling components with CITK. The data presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their studies in cell division, cytoskeletal dynamics, and cancer biology.

Performance Data: C3TD879 vs. ROCK Inhibitors

The following tables summarize the key performance indicators for **C3TD879** against a panel of well-characterized ROCK inhibitors. The data highlights the potency and selectivity of each compound against its primary target(s).

Table 1: Biochemical Potency of Kinase Inhibitors

Inhibitor	Primary Target(s)	IC50 / Ki (nM)	Notes
C3TD879	CITK	IC50: 12 nM[5][6]	First-in-class, highly selective CITK inhibitor.
Fasudil	ROCK1, ROCK2	Ki: 330 nM (ROCK1) [7][8]; IC50: 158 nM (ROCK2)[7][8]	Non-selective ROCK inhibitor. Also inhibits other kinases at higher concentrations. [7][8]
Y-27632	ROCK1, ROCK2	Ki: 140 nM (ROCK1) [2]; IC50: 249-348 nM[9]	Selective ROCK inhibitor.[2][10]
Ripasudil	ROCK1, ROCK2	IC50: 51 nM (ROCK1), 19 nM (ROCK2)[1][11][12]	Potent ROCK inhibitor with some selectivity for ROCK2.[1][11]
Netarsudil	ROCK1, ROCK2	Ki: 1 nM (each)[13][14]	Highly potent ROCK inhibitor.[13][14]

Table 2: Cellular Target Engagement of **C3TD879**

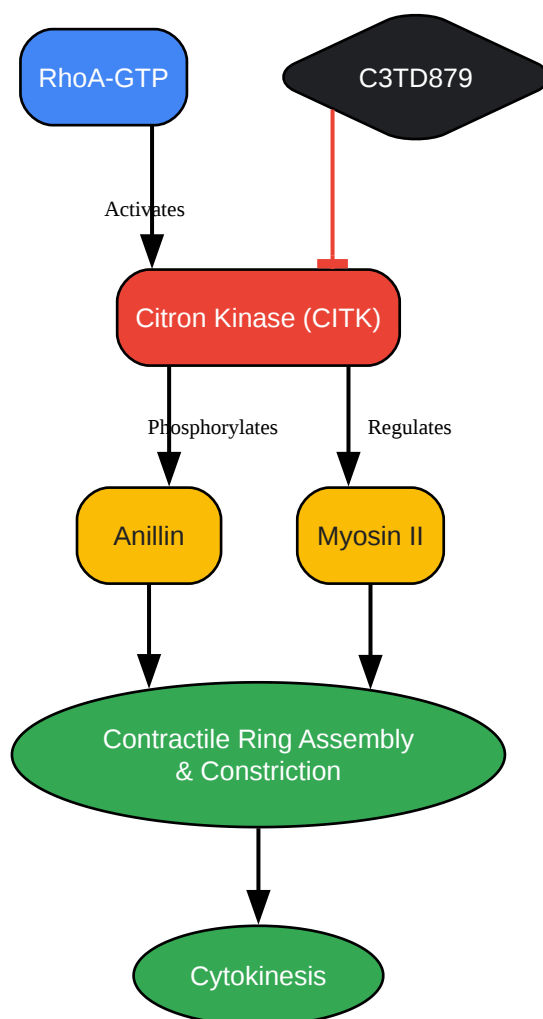
Inhibitor	Target	Assay	Kd (nM)	Cell Type
C3TD879	CITK	NanoBRET	< 10 nM[5][6][15]	HEK293[16][17]

Kinase Selectivity Profile of C3TD879

A critical attribute of a chemical probe is its selectivity. **C3TD879** was profiled against a large panel of 373 human kinases and demonstrated exceptional selectivity for CITK.[5][15] The detailed selectivity data from the Eurofins KinaseProfiler panel is crucial for interpreting experimental results and avoiding off-target effects. While the full dataset from the primary publication's supplementary information was not directly accessible, the publication reports greater than 17-fold selectivity for CITK over the other 373 kinases tested.[5]

Signaling Pathways

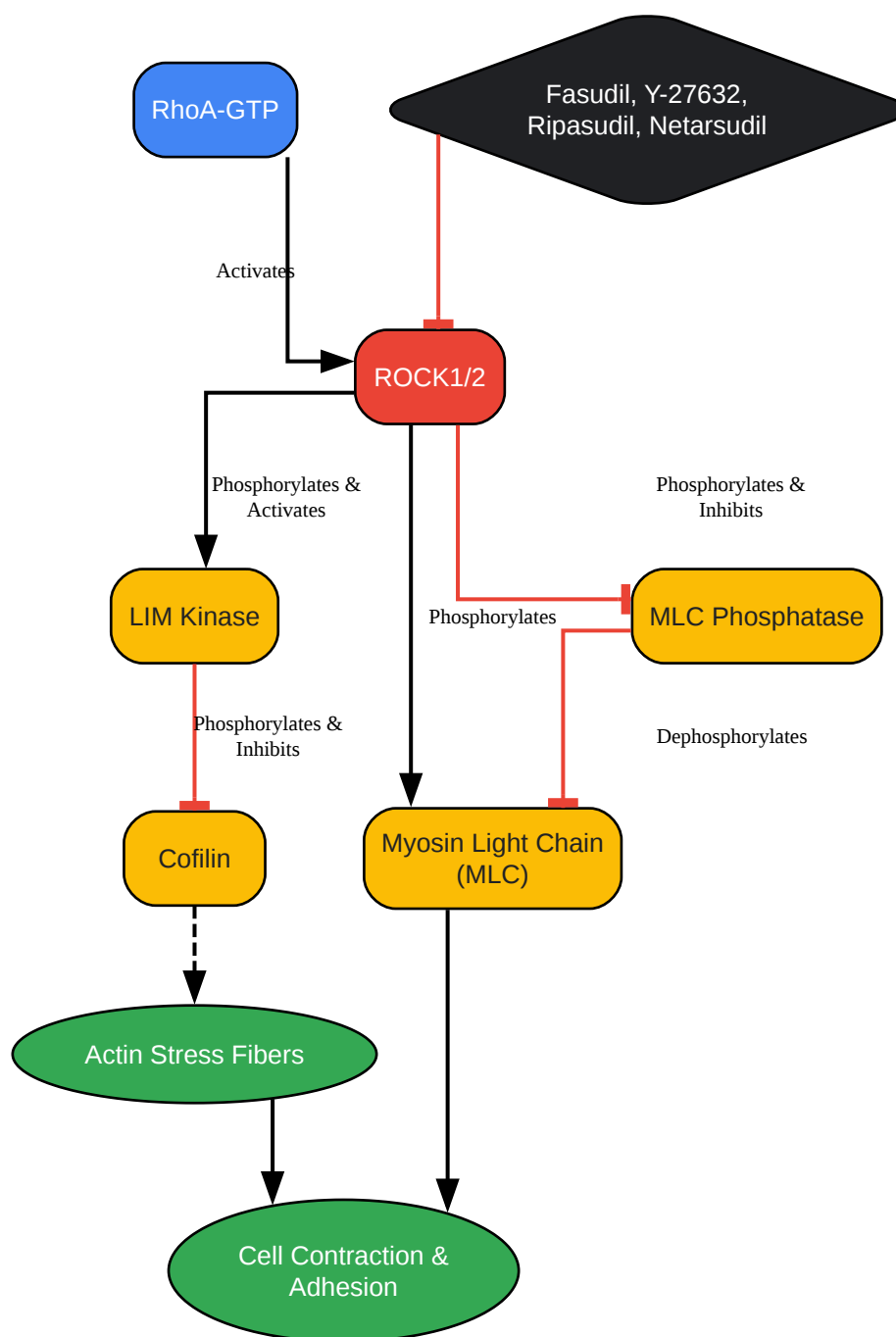
To understand the functional context of these inhibitors, it is essential to visualize their position within their respective signaling pathways.



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Figure 1: Simplified CITK Signaling Pathway

Citron Kinase is a downstream effector of the small GTPase RhoA and plays a crucial role in cytokinesis by regulating the assembly and constriction of the contractile ring through its interactions with proteins like Anillin and Myosin II.[18]



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